Carbovir

Vue d'ensemble

Description

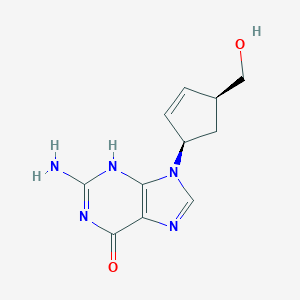

Carbovir : est un analogue de nucléoside carbocyclique connu pour ses puissantes propriétés antivirales, en particulier contre le virus de l'immunodéficience humaine (VIH). Il s'agit de l'analogue carbocyclique de la 2',3'-didésoxy-2',3'-didéhydroguanosine et a été largement étudié pour sa capacité à inhiber la réplication du VIH .

Applications De Recherche Scientifique

Carbovir a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs propriétés chimiques.

Biologie : this compound est largement étudié pour ses propriétés antivirales, en particulier contre le VIH.

Industrie : this compound est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiviraux.

Mécanisme d'action

This compound exerce ses effets en étant converti de manière intracellulaire en this compound triphosphate, un analogue de la désoxyguanosine-5'-triphosphate. Ce métabolite actif inhibe la transcriptase inverse du VIH en entrant en compétition avec les triphosphates de désoxynucléoside naturels pour se lier à l'enzyme. Cela se traduit par la terminaison de la synthèse de l'ADN viral et l'inhibition de la réplication du VIH .

Mécanisme D'action

Target of Action

Carbovir, also known as CBV, is primarily targeted towards the RNA-directed DNA polymerase . This enzyme, also known as reverse transcriptase, is crucial for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV) .

Mode of Action

This compound acts as a nucleoside reverse transcriptase inhibitor (NRTI) . It is metabolized into its active form, this compound triphosphate (CBV-TP), which is incorporated into the viral DNA by the reverse transcriptase enzyme . This incorporation leads to premature termination of the DNA chain, thereby inhibiting the replication of the virus .

Biochemical Pathways

This compound’s active form, CBV-TP, interferes with the normal functioning of the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA . By incorporating itself into the growing DNA chain, CBV-TP causes premature termination of DNA synthesis, disrupting the viral replication process .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism to the active form, CBV-TP, which is sufficient to inhibit HIV reverse transcriptase . The half-life of CBV-TP in cells was found to be 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT), another antiretroviral drug . Unlike azt, cbv-tp levels declined without evidence of a plateau .

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication. By causing premature termination of the viral DNA chain, this compound prevents the virus from multiplying within the host cells . This leads to a decrease in viral load and helps in controlling the progression of the disease .

Analyse Biochimique

Biochemical Properties

Carbovir plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves the modification of native nucleosides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby acting as an antiviral drug .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

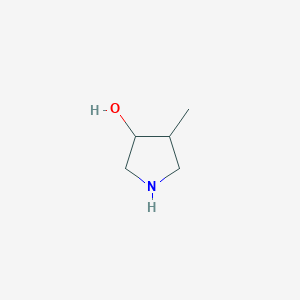

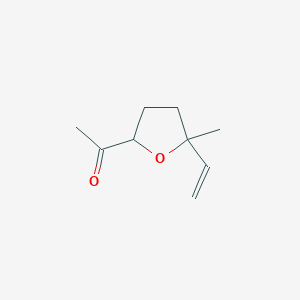

Voies de synthèse et conditions de réaction : Carbovir peut être synthétisé par plusieurs voies. Une méthode courante implique l'ouverture stéréospécifique d'époxydes de cyclopentène chiraux par des purines substituées. Une autre méthode implique l'utilisation d'hydroxylactones, qui sont disponibles sous forme optiquement pure à partir de processus biocatalytiques .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des processus de biotransformation à grande échelle utilisant des catalyseurs à base de cellules entières. Ces procédés assurent une grande pureté optique et une synthèse efficace du composé .

Analyse Des Réactions Chimiques

Types de réactions : Carbovir subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour exister sous plusieurs formes solides, chacune caractérisée par des propriétés physicochimiques différentes .

Réactifs et conditions courants :

Oxydation : this compound peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent une substitution nucléophile en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que sa forme triphosphate, qui est un puissant inhibiteur de la transcriptase inverse du VIH .

Comparaison Avec Des Composés Similaires

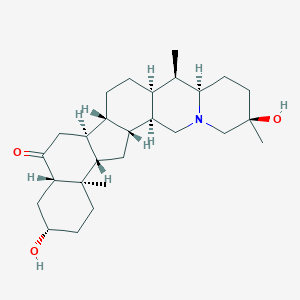

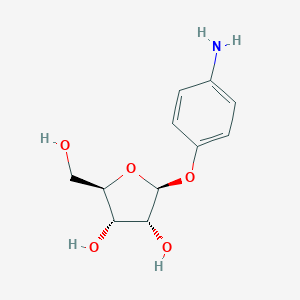

Carbovir est souvent comparé à d'autres analogues de nucléosides tels que :

Abacavir : Un autre analogue de nucléoside carbocyclique aux propriétés antivirales similaires.

Stavudine : Un analogue de nucléoside utilisé dans le traitement du VIH.

2',3'-Didésoxyadénosine : Connu pour son activité antivirale.

Unicité : this compound est unique en raison de sa grande sélectivité pour la transcriptase inverse du VIH et de sa capacité à inhiber la réplication virale sans affecter de manière significative les ADN polymérases cellulaires humaines .

Composés similaires

- Abacavir

- Stavudine

- 2',3'-Didésoxyadénosine

- 2',3'-Didésoxy-2',3'-didéhydroadénosine

- Brivudine

Propriétés

IUPAC Name |

2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152861 | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120443-30-3, 118353-05-2 | |

| Record name | (-)-Carbovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120443-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Carbovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOVIR, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

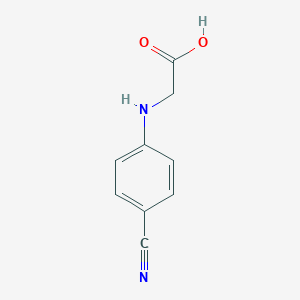

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)